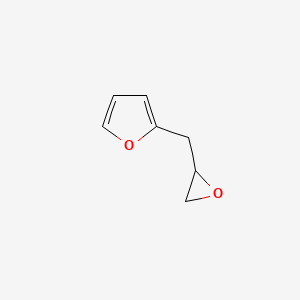

2-(2-Oxiranylmethyl)furan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

45697-21-0 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-(oxiran-2-ylmethyl)furan |

InChI |

InChI=1S/C7H8O2/c1-2-6(8-3-1)4-7-5-9-7/h1-3,7H,4-5H2 |

InChI Key |

HEPBNAGFNPBWOD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Oxiranylmethyl Furan and Its Analogues

Strategies for Furan (B31954) Ring Functionalization at the 2-Position

Attaching a side chain to the C2 position of the furan ring is the initial strategic consideration in the synthesis of 2-(2-oxiranylmethyl)furan. The inherent electronic properties of the furan ring dictate the feasibility and regioselectivity of various functionalization methods.

Electrophilic Substitution and Direct C-H Activation Routes

Furan is an electron-rich heterocyclic compound that readily undergoes electrophilic aromatic substitution. pearson.com The reactivity of furan towards electrophiles is significantly higher than that of benzene (B151609). chemicalbook.com Substitution preferentially occurs at the C2 (or α) position because the carbocation intermediate formed by electrophilic attack at this site is more stabilized by resonance, involving the lone pair of electrons on the oxygen atom, compared to attack at the C3 (or β) position. pearson.comchemicalbook.comquora.com Classical reactions like Friedel-Crafts acylation can introduce a carbonyl group, which can then be further elaborated into the desired three-carbon side chain. For instance, acylation with an appropriate acyl halide followed by reduction and further chemical steps can furnish the required alkyl substituent.

More contemporary and atom-economical approaches involve the direct C-H activation of the furan ring. nih.gov Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly forging carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. youtube.com Palladium-catalyzed direct alkylation of the C-H bond at the α-position of furans with alkyl halides has been reported, offering a practical route to α-alkylfurans. rsc.org These methods often proceed under milder conditions than classical electrophilic substitutions and can exhibit high regioselectivity for the C2 position. youtube.comrsc.org

Transition Metal-Catalyzed Coupling Reactions for Alkyl Group Introduction

Transition metal-catalyzed cross-coupling reactions provide a versatile and highly reliable strategy for introducing an alkyl group at the 2-position of the furan ring. nih.gov These methods typically involve the reaction of a 2-halo- or 2-organometallic furan derivative with a suitable coupling partner.

Common strategies include:

Suzuki-Miyaura Coupling: This reaction couples a 2-furylboronic acid or ester with an alkyl halide. The synthesis of target compounds can be achieved through Suzuki-Miyaura cross-coupling reactions between a boronic acid and a bromo-furan derivative. nih.gov

Stille Coupling: This involves the reaction of a 2-(tributylstannyl)furan (B54039) with an alkyl halide, catalyzed by a palladium complex.

Negishi Coupling: A 2-furylzinc reagent is coupled with an alkyl halide, typically catalyzed by palladium or nickel complexes.

Kumada Coupling: This involves the reaction of a 2-furyl Grignard reagent with an alkyl halide, often catalyzed by nickel or palladium.

These coupling reactions are valued for their functional group tolerance and the ability to form C(sp²)-C(sp³) bonds with high efficiency. The choice of catalyst, ligands, and reaction conditions is critical to optimize the yield and prevent side reactions. organicreactions.org For instance, the synthesis of 2-arylbenzofurans has been achieved via nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids, demonstrating the utility of these methods for related heterocyclic systems. beilstein-journals.org

| Coupling Reaction | Furan Substrate | Alkylating Agent | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | 2-Furylboronic acid/ester | Alkyl Halide (e.g., Allyl Bromide) | Pd(PPh₃)₄, Pd(OAc)₂ |

| Stille | 2-(Tributylstannyl)furan | Alkyl Halide | Pd(PPh₃)₄ |

| Negishi | 2-Furylzinc Halide | Alkyl Halide | PdCl₂(dppf), Ni(acac)₂ |

| Kumada | 2-Furylmagnesium Halide | Alkyl Halide | NiCl₂(dppe), Pd(PPh₃)₄ |

Stereocontrolled Epoxide Ring Formation on the Alkyl Side Chain

Once the appropriate alkyl side chain, typically an allyl group, is installed at the 2-position of the furan ring, the next critical step is the formation of the epoxide. For many applications, controlling the stereochemistry of the oxirane ring is paramount.

Asymmetric Epoxidation Techniques

Asymmetric epoxidation transforms a prochiral alkene into a chiral epoxide with high enantioselectivity, utilizing a chiral catalyst or reagent. This is a cornerstone of modern organic synthesis for producing enantiopure compounds.

Key techniques applicable to the synthesis of chiral this compound include:

Sharpless-Katsuki Epoxidation: This method is highly effective for the asymmetric epoxidation of allylic alcohols. A linear synthesis could involve the introduction of a 3-hydroxyprop-1-enyl side chain onto the furan ring, which would then be a suitable substrate for this reaction. The reaction uses a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide. The choice of (+)-DET or (-)-DET determines which enantiomer of the epoxide is formed.

Shi Epoxidation: This technique is valuable for the epoxidation of unfunctionalized alkenes, including terminal and 1,1-disubstituted olefins, which can be challenging substrates for other methods. nih.govorganic-chemistry.org It employs a chiral ketone catalyst, often derived from fructose, and a stoichiometric oxidant like Oxone. organic-chemistry.org This method could be applied directly to 2-allylfuran (B3024152) to produce an enantiomerically enriched epoxide. nih.gov

| Technique | Substrate Type | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Sharpless-Katsuki Epoxidation | Allylic Alcohols | Ti(OⁱPr)₄, Diethyl Tartrate (DET) | Highly predictable facial selectivity based on DET chirality. |

| Shi Epoxidation | Unfunctionalized Alkenes | Chiral Ketone (fructose-derived) | Effective for various alkene substitution patterns; uses an inexpensive oxidant (Oxone). |

| Jacobsen-Katsuki Epoxidation | cis-Alkenes | Chiral (Salen)Mn complexes | High enantioselectivity for cis-disubstituted alkenes. |

Diastereoselective Synthesis of the Oxirane Moiety

In a diastereoselective synthesis, a pre-existing chiral center in the starting material influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. If the furan or the alkyl side chain already contains a stereocenter, a substrate-controlled epoxidation can be performed.

For example, if the alkyl side chain attached to the furan ring possesses a chiral center, the epoxidation of the adjacent double bond with a standard achiral reagent like meta-chloroperoxybenzoic acid (m-CPBA) can proceed with high diastereoselectivity. mdpi.com The existing stereocenter can sterically block one face of the alkene, directing the approach of the oxidizing agent to the opposite, less hindered face. This approach is particularly effective when the chiral center is close to the reacting double bond, as in homoallylic systems, where conformational preferences can lead to a highly ordered transition state. mdpi.com

Investigation of Precursor Molecules and Starting Material Derivatization

The synthesis of this compound, also known as furfuryl glycidyl (B131873) ether, and its analogues relies heavily on the strategic selection and modification of precursor molecules, many of which are derived from renewable biomass. digitellinc.comacs.org The investigation into these starting materials is crucial for developing efficient, sustainable, and scalable synthetic routes. Furan-based compounds, sourced from polysaccharides found in lignocellulosic biomass, serve as fundamental building blocks. researchgate.netdigitellinc.comunive.it

The primary and most direct precursor for the synthesis of this compound is furfuryl alcohol. unive.itevitachem.com This bio-based alcohol is typically reacted with epichlorohydrin (B41342) in a process involving etherification of the alcohol's hydroxyl group, which forms a chlorohydrin intermediate. evitachem.com This is followed by a dehydrohalogenation step, usually with a base like sodium hydroxide (B78521) (NaOH), to form the final epoxide ring. evitachem.com

Research has also explored other furan-containing starting materials for creating a variety of analogous epoxy compounds. For instance, 2,5-furandimethanol (B16202) is utilized to synthesize 2,5-bis[(2-oxiranylmethoxy)methyl]-furan (BOF), a bio-based epoxy monomer. researchgate.net Similarly, furfuryl amine can be epoxidized with epichlorohydrin to create furan diepoxy (FDE) resins. digitellinc.comdigitellinc.com The choice of precursor significantly influences the structure and properties of the final epoxy resin. For example, using a diamine or diol precursor will result in a diepoxy monomer. digitellinc.comresearchgate.net

The derivatization of these starting materials is a key aspect of the synthetic strategy. The reaction between the furan precursor and an epoxide source, most commonly epichlorohydrin, is often optimized through the use of various catalytic systems to improve reaction rates and yields. evitachem.com

Table 1: Precursor Molecules for Furan-Based Epoxides

| Precursor Molecule | Resulting Epoxy Compound | Reference |

|---|---|---|

| Furfuryl Alcohol | This compound (Furfuryl Glycidyl Ether) | evitachem.comresearchgate.net |

| 2,5-Furandimethanol | 2,5-Bis[(2-oxiranylmethoxy)methyl]-furan (BOF) | researchgate.net |

| Furfuryl Amine | Furan Diepoxy (FDE) | digitellinc.comdigitellinc.com |

| 2,5-Furandicarboxylic Acid (FDCA) | Bis(oxiran-2-yl-methyl)furan-2,5-dicarboxylate (BOFD) | researchgate.net |

Detailed research into the synthesis of furfuryl glycidyl ether from furfuryl alcohol and epichlorohydrin has identified phase-transfer catalysts as being particularly effective. These catalysts facilitate the transfer of the alkoxide ion from the aqueous phase to the organic phase, enhancing the nucleophilic attack on epichlorohydrin. evitachem.com Tetrabutylammonium bromide (TBAB) is a commonly cited example that provides high yields in relatively short reaction times. evitachem.com Strategies to improve yield even further include the use of solvent-free systems, which can minimize side reactions and result in yields greater than 78%. evitachem.com

Table 2: Catalytic Systems for Furfuryl Glycidyl Ether Synthesis

| Catalyst | Yield (%) | Reaction Time (h) | Advantages | Reference |

|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | 78 | 4.0 | Low cost; recyclable | evitachem.com |

| Triethylamine | 65 | 8.0 | Mild conditions | evitachem.com |

| Sodium Hydroxide (NaOH) (without catalyst) | < 10 | 12.0 | Inexpensive | evitachem.com |

The derivatization process is not limited to simple etherification. For precursors like 2,5-furandicarboxylic acid (FDCA), green synthetic routes have been developed. researchgate.netrsc.org One such approach involves a one-step condensation reaction between FDCA and epichlorohydrin. researchgate.net Another sustainable method is based on the transesterification between the dimethyl ester of FDCA and glycidol. researchgate.net These investigations into diverse precursor molecules and derivatization techniques are expanding the library of furan-based epoxides, offering alternatives to traditional petroleum-based materials. digitellinc.comacs.org

Table 3: Detailed Research Findings on the Synthesis of this compound

| Precursor | Co-reactant | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Furanmethanol | Epichlorohydrin | NaOH / TBABr | THF | Room Temperature, 2 hours | 86 | |

| Furfuryl Alcohol | Epichlorohydrin | Acid Catalyst (e.g., Sulfuric Acid) | - | 60-80 °C, several hours | - | evitachem.com |

Chemical Reactivity and Mechanistic Investigations of 2 2 Oxiranylmethyl Furan

Reactivity Profile of the Furan (B31954) Heterocycle in the Presence of the Oxirane Moiety

The furan ring in 2-(2-Oxiranylmethyl)furan is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic substitution, cycloadditions, and oxidation. The presence of the oxiranylmethyl substituent at the 2-position influences the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution: Regioselectivity and Kinetics

Furan is a π-rich heterocycle with an electron density on the ring that is higher than in benzene (B151609), making it significantly more reactive towards electrophiles. chemicalbook.com Electrophilic aromatic substitution on the furan ring proceeds readily, often under mild conditions. pearson.compearson.com

The substitution pattern is governed by the stability of the carbocation intermediate (sigma complex). chemicalbook.compearson.com For a 2-substituted furan like this compound, electrophilic attack preferentially occurs at the C5 position (the other α-position), as the resulting intermediate is the most stable. This is because the positive charge can be effectively delocalized through three resonance structures, including one where the oxygen atom's lone pair participates directly in stabilization. pearson.com Attack at the C3 or C4 positions results in less stable intermediates with fewer resonance structures. chemicalbook.com

Key Findings on Furan Electrophilic Substitution:

Regioselectivity: Electrophilic attack occurs predominantly at the C5 position for 2-substituted furans.

Kinetics: Furan reacts with electrophiles at a rate approximately 6 x 10¹¹ times faster than benzene, indicating a much lower activation energy for the substitution reaction. chemicalbook.com The oxiranylmethyl group, being a weakly electron-withdrawing group due to the ether oxygen, is not expected to significantly alter this high reactivity.

Cycloaddition Reactions (e.g., Diels-Alder): Exo/Endo Selectivity and Mechanistic Pathways

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org However, compared to more reactive dienes like cyclopentadiene, furan is less reactive and its Diels-Alder reactions are often reversible, requiring elevated temperatures that can favor the retro-Diels-Alder (rDA) reaction. researchgate.netmdpi.com The lower reactivity is attributed to the aromatic character of the furan ring, which is lost during the cycloaddition.

The stereoselectivity of the Diels-Alder reaction involving furans can be complex. While the endo rule is often favored for many dienes due to secondary orbital interactions, reactions with furan can show poor selectivity or even a preference for the thermodynamically more stable exo product, especially under conditions that allow for equilibration via the rDA process. rsc.orgmdpi.com

Computational studies have explored the factors governing reactivity and selectivity. Electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it. rsc.orgresearchgate.net The oxiranylmethyl group at the 2-position is not strongly activating or deactivating. The reaction proceeds through a concerted pathway, with the geometry of the transition state determining the exo or endo outcome. The preference can be influenced by steric hindrance, orbital interactions, and electrostatic effects. nih.gov For instance, in the Diels-Alder reaction between furan-containing polymers and N-phenyl maleimide (B117702), the reaction conditions significantly impact the degree of cyclization. researchgate.net

| Dienophile | Reaction Conditions | Selectivity/Outcome |

| N-phenyl maleimide | Dimethyl carbonate, 60°C, 24h | High degree of cyclization (84.1%) researchgate.net |

| Maleic anhydride (B1165640) | Thermal activation | Formation of an unstable exo-adduct that can rearrange mdpi.com |

| Various Alkenes | Lewis acid catalysis often required | Low diastereo- and regioselectivity due to facile retro-Diels-Alder reaction mdpi.com |

Oxidative Transformations of the Furan Ring

The electron-rich furan ring is susceptible to oxidative cleavage. organicreactions.org A common pathway for the oxidation of furans involves a [4+2] cycloaddition with singlet oxygen (¹O₂) to form an unstable endoperoxide intermediate. nih.gov This endoperoxide can then undergo rearrangement or further transformation.

This process, known as photooxygenation, often leads to the formation of 1,4-dicarbonyl compounds through ring-opening. nih.gov For example, the P450-catalyzed oxidation of furan itself yields cis-2-butene-1,4-dial. nih.gov In the case of this compound, oxidative degradation would be expected to cleave the furan ring while potentially leaving the oxirane moiety intact, depending on the reaction conditions and the oxidant used. This transformation highlights the furan ring's role as a masked dicarbonyl functionality. organicreactions.org

Radical Reactions and Their Associated Reaction Rates

The furan ring can undergo reactions with free radicals, typically through an addition mechanism. whiterose.ac.uk Studies on the reaction of hydroxyl radicals (•OH) with furan and simple alkylfurans have shown that the reaction kinetics display a negative temperature dependence, which is characteristic of a dominant radical addition pathway at lower temperatures. whiterose.ac.uknih.gov

For furan, the •OH radical can add to either the C2 or C3 position. For 2-substituted furans, addition to the C5 position is a major pathway. H-atom abstraction from the ring or the substituent is a competing, but typically slower, process at lower temperatures. whiterose.ac.uknih.gov Homolytic phenylation of furan, for example, results exclusively in substitution at the 2-position, indicating a high regioselectivity in this type of radical reaction. rsc.org

The rate constants for the reaction of hydroxyl radicals with furan and related compounds provide insight into their atmospheric lifetime and combustion chemistry. researchgate.net

| Furan Derivative | Radical Species | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Furan | •OH | 294 - 668 | Negative temperature dependence observed nih.gov |

| 2-Methylfuran | •OH | 294 - 668 | Negative temperature dependence observed nih.gov |

| 2,5-Dimethylfuran | •OH | 294 - 668 | Negative temperature dependence observed nih.gov |

| Furan | •NO₃ | 296 | (1.49 ± 0.23) × 10⁻¹² dntb.gov.ua |

| 2-Methylfuran | •NO₃ | 296 | (2.26 ± 0.52) × 10⁻¹¹ dntb.gov.ua |

Reactivity Profile of the Oxirane Ring Adjacent to the Furan Moiety

The oxirane ring is a strained three-membered ether susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is the basis for its extensive use in polymer chemistry and organic synthesis.

Nucleophilic Ring-Opening Reactions: Chemo-, Regio-, and Stereoselectivity

The ring-opening of the oxirane in this compound can be catalyzed by either acid or base, and the regioselectivity of the nucleophilic attack depends on the reaction conditions. libretexts.orglibretexts.org

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the ring-opening follows a classic Sₙ2 mechanism. The nucleophile attacks one of the two carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Due to steric hindrance, the attack occurs preferentially at the less substituted carbon atom (the terminal -CH₂ group). This reaction proceeds with an inversion of stereochemistry at the site of attack. The high ring strain of the epoxide facilitates this reaction, even though an alkoxide is typically a poor leaving group. libretexts.orgresearchgate.net

Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxygen atom of the oxirane is first protonated, creating a good leaving group and activating the ring towards nucleophilic attack. researchgate.net The mechanism has characteristics of both Sₙ1 and Sₙ2 reactions. The C-O bonds are weakened, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon (the -CH- carbon). libretexts.orglibretexts.org While the reaction has significant Sₙ1 character, the attack still occurs from the backside, resulting in a trans configuration of the nucleophile and the hydroxyl group. libretexts.org

The regioselectivity is therefore a key consideration in the reactions of this compound. The choice of acidic or basic catalysis allows for the controlled formation of different isomers.

| Catalyst | Mechanism | Site of Nucleophilic Attack | Regioselectivity Driver | Stereochemical Outcome |

| Base (e.g., RO⁻, NH₃) | Sₙ2 | Less substituted carbon (terminal CH₂) | Steric Hindrance libretexts.org | Inversion of configuration |

| Acid (e.g., H₃O⁺) | Sₙ1-like | More substituted carbon (internal CH) | Carbocation Stability libretexts.org | Backside attack (trans product) |

Acid-Catalyzed Ring-Opening Mechanisms and Product Distribution

The acid-catalyzed ring-opening of the oxirane in this compound is a primary reaction pathway. The mechanism is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and creates a better leaving group. libretexts.org This is followed by the nucleophilic attack of a solvent molecule (e.g., water, alcohol) or another nucleophile present in the medium.

The reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org The transition state involves the breaking of a carbon-oxygen bond while the nucleophile begins to form a new bond. A partial positive charge develops on the carbon atom undergoing attack. For an unsymmetrical epoxide like this compound, the site of nucleophilic attack is a crucial determinant of the final product structure.

The regioselectivity of the attack depends on several factors:

Steric hindrance: Nucleophilic attack is generally favored at the less sterically hindered carbon. In this case, this would be the terminal methylene (B1212753) carbon (C-3' of the side chain).

Electronic effects: The stability of the partial positive charge in the transition state is also critical. Attack at the more substituted carbon (C-2' of the side chain) would lead to a more stable, secondary carbocation-like transition state.

In strongly acidic conditions with weak nucleophiles, the reaction tends to follow a more SN1-like pathway, with the nucleophile attacking the more substituted carbon that can better stabilize the developing positive charge. Conversely, with strong nucleophiles or under less acidic conditions, an SN2-like mechanism at the less substituted carbon is often favored. masterorganicchemistry.com The presence of the furan ring, which is mildly electron-withdrawing, may have a minor electronic influence on the transition state stabilization.

For example, in an aqueous acidic medium (hydrolysis), two potential diol products could be formed, as shown in the table below. The product distribution would be highly dependent on the specific reaction conditions.

| Product Name | Structure | Mechanism of Formation | Notes |

|---|---|---|---|

| 1-(Furan-2-yl)propane-2,3-diol | Attack at C-3' (less substituted) | Favored by SN2-like conditions (e.g., less acidic, stronger nucleophile). | |

| 3-(Furan-2-yl)propane-1,2-diol | Attack at C-2' (more substituted) | Favored by SN1-like conditions (e.g., strongly acidic, weak nucleophile). |

Rearrangement Reactions of the Oxirane System

Following the initial acid-catalyzed opening of the oxirane ring, the resulting carbocation-like intermediate can undergo various rearrangement reactions. These rearrangements are driven by the formation of a more stable carbocation. A common rearrangement is a 1,2-hydride shift. For instance, if a carbocation forms at the C-2' position, a hydride ion could shift from the adjacent methylene group (C-1'), leading to a resonance-stabilized carbocation adjacent to the furan ring. This rearranged cation would then be trapped by a nucleophile to give a different constitutional isomer.

Another possibility is a Pinacol-type rearrangement if the reaction conditions lead to the formation of a 1,2-diol. Subsequent treatment with acid could lead to protonation of one hydroxyl group, its departure as water, and the migration of a substituent to the resulting carbocation, ultimately forming a ketone or aldehyde.

Intermolecular and Intramolecular Reactivity Studies: Furan-Oxirane Interactions

The presence of both a furan and an oxirane ring within the same molecule allows for the possibility of intramolecular reactions, where one group influences the reactivity of the other.

Cooperative Reactivity and Synergistic Effects

A key question is whether the furan ring can participate in the oxirane ring-opening, a phenomenon known as anchimeric assistance. The oxygen atom of the furan or its π-electron system could potentially act as an internal nucleophile.

Oxygen Participation: The furan oxygen could attack one of the epoxide carbons, leading to a tricyclic oxonium ion intermediate. However, the formation of a strained five-membered ring fused to another five-membered ring makes this pathway sterically and electronically demanding.

π-System Participation: The π-electrons of the furan ring could attack the protonated epoxide, particularly at the C-2' position, to form a stabilized cyclized intermediate.

While plausible, such intramolecular participation would compete with the attack by external nucleophiles (e.g., solvent). The geometric constraints of the methylene linker between the two rings play a significant role in determining the feasibility of these intramolecular pathways.

Cascade and Tandem Reaction Sequences

The initial ring-opening of the oxirane can serve as the trigger for a cascade or tandem reaction involving the furan ring. nih.gov A tandem reaction is a process where several bond-forming events occur sequentially in one pot without isolating intermediates. nih.gov

For example, after the oxirane is opened to form an alcohol, this newly formed hydroxyl group could, under certain conditions, participate in a subsequent reaction with the furan ring. Under strongly acidic conditions, the furan ring itself is susceptible to protonation and ring-opening. nih.gov It is conceivable that a diol formed from the epoxide could react intramolecularly with the activated furan ring, leading to more complex cyclic or polymeric structures.

Another potential tandem sequence could involve an initial intermolecular reaction at the epoxide, followed by an intramolecular Diels-Alder reaction where the furan acts as the diene. This would depend on the introduction of a suitable dienophile into the molecule via the epoxide-opening step.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The rate of the acid-catalyzed ring-opening is dependent on factors such as acid concentration (hydronium ion activity), temperature, and the nature of the solvent. nih.govrsc.org Studies on similar epoxides have shown that the activation energy for the acid-catalyzed hydrolysis is influenced by the substitution pattern on the epoxide ring.

| Epoxide | Reaction Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference System |

|---|---|---|---|---|

| Propylene Oxide | Aqueous H2SO4, 25°C | Variable, depends on [H+] | ~19 kcal/mol | General Epoxide Hydrolysis |

| Butyl Epoxy Alcohols | Aqueous H2SO4 | Dependent on [H+], [SO42-] | Not specified | Atmospheric Chemistry Study nih.gov |

From a thermodynamic perspective, the ring-opening of the strained oxirane is a highly exothermic process, making it thermodynamically favorable. However, the stability of the furan ring must also be considered. Furan has a resonance energy of approximately 16 kcal/mol, which contributes to its stability. acs.org Reactions that disrupt this aromaticity, such as acid-catalyzed polymerization or ring-opening, must overcome this thermodynamic barrier.

Computational and Theoretical Chemistry Studies of 2 2 Oxiranylmethyl Furan

Electronic Structure and Bonding Analysis

The electronic structure of 2-(2-oxiranylmethyl)furan is characterized by the interplay between the aromatic furan (B31954) ring and the strained oxirane ring, linked by a flexible methylene (B1212753) bridge. Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed picture of the electron distribution and bonding within the molecule.

The furan ring is an electron-rich aromatic system. The oxygen heteroatom participates in the π-conjugated system by donating a lone pair of electrons, which delocalizes over the ring. This delocalization is a key feature of its aromaticity and influences its chemical reactivity. The highest occupied molecular orbital (HOMO) is typically a π-orbital distributed across the furan ring, making it susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is also a π-type orbital, which can accept electrons in reactions with nucleophiles.

The oxirane (epoxide) ring, on the other hand, is a three-membered ring with significant ring strain. This strain arises from the deviation of the bond angles from the ideal tetrahedral geometry. The carbon-oxygen bonds in the oxirane ring are polarized, with the oxygen atom being more electronegative and drawing electron density from the carbon atoms. This polarization, combined with the ring strain, makes the oxirane ring susceptible to nucleophilic attack, leading to ring-opening reactions.

The methylene linker (–CH₂–) between the furan and oxirane rings provides electronic insulation to some extent, but electronic effects such as induction can still be transmitted between the two ring systems. Computational analysis of the molecular orbitals would reveal the extent of electronic communication between the furan and oxirane moieties.

Table 1: Calculated Electronic Properties of this compound and Related Compounds (Note: The data for this compound is hypothetical and based on trends observed in related furan derivatives.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Furan | -6.88 | 1.25 | 0.71 |

| 2-Methylfuran | -6.65 | 1.35 | 0.78 |

| This compound | -6.75 (estimated) | 1.10 (estimated) | 1.50 (estimated) |

Conformational Analysis and Energetic Landscapes

The flexibility of the bond connecting the furan ring to the oxiranylmethyl group allows for multiple conformations of this compound. Conformational analysis aims to identify the stable spatial arrangements of the atoms (conformers) and the energy barriers for interconversion between them.

The primary degree of freedom is the dihedral angle defined by the atoms of the C(furan)-C(methylene)-C(oxirane)-O(oxirane) chain. Rotation around the C-C single bond of the linker leads to different relative orientations of the furan and oxirane rings. These orientations will have different energies due to steric hindrance and electronic interactions.

Computational methods can be used to construct a potential energy surface (PES) by systematically varying this dihedral angle and calculating the energy at each point. The minima on the PES correspond to stable conformers, while the maxima represent transition states for conformational changes. It is expected that conformers that minimize steric repulsion between the two rings will be lower in energy. For instance, an extended conformation where the rings are anti-periplanar is likely to be a low-energy state.

Table 2: Hypothetical Relative Energies of Conformers of this compound (Note: This data is illustrative and based on general principles of conformational analysis.)

| Conformer (Dihedral Angle) | Relative Energy (kcal/mol) |

| Anti (180°) | 0.0 (Global Minimum) |

| Gauche (60°) | 1.5 |

| Eclipsed (0°) | 5.0 (Transition State) |

| Gauche (-60°) | 1.5 |

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound, particularly the ring-opening of the epoxide.

DFT is a widely used method for studying reaction mechanisms due to its balance of accuracy and computational cost. For the ring-opening of the oxirane in this compound, DFT can be used to model the reaction pathways under both acidic and basic conditions.

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen. libretexts.org This is followed by a nucleophilic attack. A key aspect that DFT can clarify is the nature of this step, which can range from a pure SN2 mechanism (backside attack on one of the epoxide carbons) to an SN1-like mechanism involving a carbocation intermediate. unicamp.br For unsymmetrical epoxides like this one, DFT calculations can predict the regioselectivity of the nucleophilic attack by comparing the activation energies for attack at the two different epoxide carbons. unicamp.br

Under basic conditions, the reaction proceeds via a direct SN2 attack of a nucleophile on one of the epoxide carbons. libretexts.org DFT can be used to locate the transition state for this process and calculate the activation barrier. The calculations would likely show a preference for attack at the less sterically hindered carbon of the oxirane ring.

While DFT is often the method of choice, other quantum chemical methods also play a role. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can provide more accurate energies for key points on the potential energy surface, such as reactants, products, and transition states, albeit at a higher computational cost. unicamp.br These methods are particularly useful for benchmarking the results obtained from DFT.

Semi-empirical methods, which are computationally less demanding, can be used for preliminary explorations of reaction pathways or for studying very large systems. However, their accuracy is generally lower than that of DFT or ab initio methods.

For reactions involving this compound where radical intermediates might be formed (e.g., in pyrolysis), computational methods capable of handling open-shell species are necessary.

Solvation Effects on Reaction Pathways and Selectivity

Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and selectivity. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

For the epoxide ring-opening of this compound, the solvent can play a crucial role. In the acid-catalyzed mechanism, a polar protic solvent can stabilize the developing positive charge in an SN1-like transition state, thus favoring this pathway over an SN2 pathway. unicamp.br Conversely, a polar aprotic solvent might favor an SN2 mechanism. Computational studies can model these effects by performing calculations with different solvent models and comparing the resulting energy profiles. This can help in understanding and predicting how the choice of solvent can be used to control the outcome of the reaction.

Derivatization Strategies and Functional Group Interconversions of 2 2 Oxiranylmethyl Furan

Selective Chemical Modifications of the Furan (B31954) Ring

The furan ring in 2-(2-oxiranylmethyl)furan is amenable to various transformations, including reduction, oxidation, and the introduction of new functionalities, allowing for significant structural diversification.

Reduction and Oxidation Reactions of the Furan Core

The aromaticity of the furan ring is modest, making it susceptible to both reduction and oxidation reactions that can alter the core structure. wikipedia.org

Reduction: Catalytic hydrogenation of the furan ring can lead to the formation of dihydrofuran and subsequently tetrahydrofuran (B95107) derivatives. wikipedia.org These reactions are typically performed using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (B1222165) (NaBH₄). numberanalytics.com The specific conditions of the reduction can be tailored to achieve the desired level of saturation. numberanalytics.com It is important to note that the ease of saturation of the furan moiety can present a challenge in achieving chemoselective reduction of other functionalities within the molecule. mdpi.com

Oxidation: The furan ring can undergo oxidation to yield a variety of products. numberanalytics.com Depending on the oxidizing agent and reaction conditions, the furan ring can be converted into compounds such as maleic anhydride (B1165640) or furan-2-carboxylic acid. numberanalytics.com Oxidative dearomatization of furan derivatives can also lead to the formation of highly functionalized structures like 2-ene-1,4,7-triones, which can then undergo further cyclization. nih.gov The Achmatowicz reaction, a notable oxidative rearrangement of furfuryl alcohols, transforms furans into dihydropyranones, which are valuable synthetic intermediates. wikipedia.orgresearchgate.net

Introduction of Additional Functionalities

The furan ring is significantly more reactive than benzene (B151609) towards electrophilic substitution due to the electron-donating effect of the oxygen atom. wikipedia.org This enhanced reactivity allows for the introduction of a variety of functional groups onto the furan core.

Common electrophilic substitution reactions for furans include:

Nitration: The introduction of a nitro group, typically at the 2-position, to form compounds like 2-nitrofuran. numberanalytics.com

Bromination: The reaction with bromine can yield 2-bromofuran, a useful intermediate in the synthesis of pharmaceuticals. wikipedia.orgnumberanalytics.com

Formylation: The addition of a formyl group to produce 2-formylfuran. numberanalytics.com

Acylation: The introduction of an acetyl group, for instance, to produce 2-acetylfuran. nih.gov

Furthermore, the furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. wikipedia.orgnumberanalytics.com These reactions are pivotal for constructing more complex, cyclic structures. numberanalytics.com The introduction of silyl (B83357) groups, such as a trimethylsilyloxy group, can serve as a protective measure, allowing for selective functionalization at other positions of the molecule. ontosight.ai

Controlled Transformations of the Opened Oxirane Moiety

The strained three-membered ring of the oxirane moiety in this compound makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of a variety of functionalized derivatives.

Synthesis of Polyfunctional Alcohols and Amines

The ring-opening of the epoxide can be readily achieved with a variety of nucleophiles to generate polyfunctional alcohols and amines.

Hydrolysis: Reaction with water, often under acidic or basic catalysis, leads to the formation of a diol.

Alcoholysis: Nucleophilic attack by an alcohol results in the formation of an ether-alcohol.

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines yields amino alcohols, which are important building blocks in medicinal chemistry.

These reactions provide a straightforward route to 1,2-difunctionalized compounds where one of the functional groups is a hydroxyl group.

Subsequent Cyclization and Annulation Reactions

The functional groups introduced through the oxirane ring-opening can undergo subsequent intramolecular reactions to form new cyclic structures. For instance, the newly formed hydroxyl group can participate in cyclization reactions with other functionalities present in the molecule. The Paal-Knorr furan synthesis, which typically involves 1,4-dicarbonyl compounds, provides a precedent for the formation of furan rings through cyclodehydration. nih.gov Similar cyclization strategies can be envisioned for derivatives of this compound.

Applications of 2 2 Oxiranylmethyl Furan As a Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the oxirane ring in 2-(2-Oxiranylmethyl)furan, coupled with the nucleophilic and dienophilic nature of the furan (B31954) moiety, provides a powerful platform for the synthesis of a diverse range of complex heterocyclic systems. The epoxide ring is susceptible to ring-opening reactions by a variety of nucleophiles, leading to the introduction of new functional groups and the formation of new stereocenters. This initial transformation can be followed by subsequent intramolecular reactions involving the furan ring, enabling the construction of fused and bridged heterocyclic frameworks.

One notable application is in the synthesis of furo-fused heterocycles. For instance, the reaction of this compound with nitrogen-containing nucleophiles, such as amines and their derivatives, can initiate a cascade of reactions. researchgate.netnih.gov The initial nucleophilic attack on the epoxide ring opens it to form an amino alcohol intermediate. Subsequent cyclization, often facilitated by the furan ring acting as an internal nucleophile or through activation of the furan ring, can lead to the formation of complex polycyclic systems. bohrium.comrsc.orgnih.gov This strategy has been explored for the synthesis of novel aza-heterocycles with potential biological activities.

Furthermore, the furan ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, to construct bicyclic adducts. youtube.com The oxirane moiety can be carried through these transformations and then be further manipulated in subsequent steps to introduce additional complexity. This approach allows for the rapid construction of intricate molecular scaffolds from a relatively simple starting material. The synthesis of furo[3,2-c]pyridines and other related fused systems can be envisioned through strategies that leverage the dual reactivity of this compound. researchgate.netnih.gov

Scaffold for the Construction of Bio-Inspired Molecules

Many biologically active natural products contain furan or tetrahydrofuran (B95107) rings as core structural motifs. The structural resemblance of this compound to these natural products makes it an attractive starting point for the synthesis of bio-inspired molecules and natural product analogues. Lignans, a large class of polyphenolic compounds found in plants, often feature furofuran or tetrahydrofuran cores and exhibit a wide range of biological activities, including anticancer and antiviral properties. nih.govnih.gov

The synthesis of furofuran lignan (B3055560) analogues can be achieved using this compound as a key building block. The furan ring can serve as a precursor to the tetrahydrofuran ring through reduction, and the oxiranylmethyl side chain provides a handle for introducing the second furan or aryl group required for the lignan scaffold. Diastereoselective reactions involving the epoxide can be employed to control the stereochemistry of the final product, which is often crucial for its biological activity. nih.gov

Moreover, the furan ring in this compound can be a synthetic equivalent for other functionalities through various transformations. For example, oxidation of the furan ring can lead to the formation of dicarbonyl compounds, which are versatile intermediates in the synthesis of a wide range of natural products. This strategy allows for the construction of complex carbon skeletons that mimic the structures of bioactive molecules. The development of biomimetic synthesis routes often relies on the strategic use of building blocks like this compound that can undergo transformations mirroring biosynthetic pathways. nih.gov

Utility in Convergent and Divergent Synthetic Approaches for Advanced Intermediates

The bifunctional nature of this compound makes it an ideal substrate for both convergent and divergent synthetic strategies, enabling the efficient preparation of advanced intermediates.

In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together at a late stage. This compound can act as a central scaffold to which other molecular fragments can be attached. For instance, the furan ring can be functionalized through lithiation followed by reaction with an electrophile, while the oxirane ring can be opened by a nucleophile. mdpi.com This allows for the independent introduction of two different substituents, leading to the rapid assembly of complex molecules. This approach is particularly valuable for the synthesis of libraries of related compounds for drug discovery and materials science. researchgate.net

In a divergent synthesis , a common intermediate is used to generate a wide variety of structurally diverse products. The reactivity of both the furan and oxirane rings in this compound can be selectively exploited to create a diverse array of derivatives. For example, reaction at the epoxide ring with a library of nucleophiles can generate a set of intermediates that can then undergo a common transformation at the furan ring, such as a Diels-Alder reaction or an electrophilic substitution. pearson.com This divergent approach allows for the efficient exploration of chemical space around a core scaffold, which is a powerful strategy in medicinal chemistry for the identification of new lead compounds. nih.gov

Below is a table summarizing the synthetic approaches where this compound serves as a key building block.

| Synthetic Approach | Description | Key Transformations of this compound | Resulting Structures |

| Convergent Synthesis | Assembly of complex molecules from pre-synthesized fragments. | Sequential or orthogonal reactions at the furan and oxirane moieties. | Advanced intermediates with multiple points of diversification. |

| Divergent Synthesis | Generation of a library of compounds from a common intermediate. | Selective reaction at either the furan or oxirane ring, followed by further diversification. | Libraries of structurally related heterocyclic and acyclic compounds. |

| Cascade Reactions | Multiple bond-forming events in a single synthetic operation. | Nucleophilic ring-opening of the epoxide initiating intramolecular cyclizations involving the furan ring. | Complex polycyclic and fused heterocyclic systems. |

Polymerization Studies of 2 2 Oxiranylmethyl Furan

Homopolymerization Pathways

The homopolymerization of 2-(2-oxiranylmethyl)furan can proceed through two distinct and competitive pathways, capitalizing on the reactivity of its constituent functional groups: the ring-opening polymerization of the oxirane moiety and polymerization involving the furan (B31954) ring.

The strained three-membered ether ring (oxirane) of this compound is susceptible to ring-opening polymerization under both cationic and anionic conditions, leading to the formation of polyethers with pendant furan groups.

Cationic Ring-Opening Polymerization (CROP): This is a common method for polymerizing epoxides. The initiation typically involves a protonic acid or a Lewis acid that generates a cationic active center. The polymerization of tetrahydrofuran (B95107), a cyclic ether, can be catalyzed by solid acid catalysts like 12-tungstophosphoric acid, often requiring an initiator such as acetic anhydride (B1165640). mdpi.com The mechanism proceeds via an oxonium ion intermediate, which is then attacked by the oxygen atom of another monomer molecule in the propagation step. The molecular weight and viscosity of the resulting poly(tetrahydrofuran) are influenced by the proportions of the initiator and catalyst. mdpi.com For other cyclic ethers like 2-ethyl-2-oxazoline, cationic polymerization can be initiated by acetyl halides, with the rate of polymerization being dependent on the temperature and the nature of the halide. researchgate.net Such polymerizations can exhibit living characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity when termination and chain transfer reactions are minimized. tu-dresden.de

Anionic Ring-Opening Polymerization (AROP): Anionic polymerization of epoxides is typically initiated by strong nucleophiles such as alkoxides or hydroxides. youtube.com The reaction proceeds through a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide propagating species. youtube.comnih.gov This method can be used to synthesize polyethers from various functional epoxide monomers. nih.govnih.gov Interestingly, studies on the solid-state anionic ring-opening polymerization of functional epoxide monomers have shown that bulky monomers can exhibit faster conversion rates compared to solution polymerization. nih.govnih.gov AROP can also be a living polymerization, enabling the synthesis of well-defined polymers and block copolymers. elsevierpure.com For instance, the anionic ring-opening copolymerization of N-sulfonylazetidines has been shown to be a living process, allowing for the synthesis of copolymers with targeted molecular weights and low dispersity. nsf.gov

The general reaction scheme for the ring-opening polymerization of this compound is depicted below:

n C₅H₆O-CH₂-CH(O)CH₂ → [-O-CH(CH₂-O-C₅H₆O)-CH₂-]n

The furan ring in this compound can act as a diene in Diels-Alder [4+2] cycloaddition reactions, a powerful tool for polymer synthesis. nih.govresearchgate.net This reaction is thermally reversible, which allows for the creation of self-healing materials and dynamic polymer networks. nih.gov

The most studied Diels-Alder reaction in polymer chemistry involves the coupling of a furan moiety with a maleimide (B117702) dienophile. nih.gov The reaction kinetics are typically second-order for the forward Diels-Alder reaction and first-order for the retro-Diels-Alder reaction. nih.gov The reactivity of the furan ring can be influenced by substituents. rsc.org Electron-donating groups tend to increase the reactivity of the furan diene. rsc.org The Diels-Alder reaction can be used to create linear polymers by reacting a bifunctional furan-containing monomer with a bifunctional maleimide or to crosslink existing polymer chains that have pendant furan or maleimide groups. tdl.org

A study on the Diels-Alder reaction between furan-functionalized polystyrene and a maleimide compound demonstrated that the reaction kinetics in the bulk state could be effectively monitored using infrared spectroscopy. nih.gov Another study investigated the kinetics and thermodynamics of the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides, highlighting the formation of endo and exo isomers and the transition from kinetic to thermodynamic control with increasing temperature. mdpi.com

In the context of this compound, the furan rings on the backbone of the polyether formed from ring-opening polymerization can undergo subsequent Diels-Alder reactions with a suitable dienophile (e.g., a bismaleimide) to form a cross-linked thermoset.

Copolymerization with Diverse Monomers

This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymers. The presence of two distinct reactive groups allows for several copolymerization strategies.

Copolymerization via the Oxirane Ring: The oxirane ring can be copolymerized with other epoxides through ring-opening polymerization. This approach allows for the incorporation of different functionalities into the polyether backbone. For example, furan-based epoxy resins are often cured with hardeners like anhydrides, which involves the copolymerization of the epoxy monomer with the anhydride hardener. mdpi.com The stoichiometry between the epoxy and anhydride groups can significantly affect the curing kinetics and the final properties of the thermoset. mdpi.com

Copolymerization via the Furan Ring: The furan moiety can be copolymerized with various dienophiles. A common strategy involves the copolymerization of furan-containing monomers with maleimides.

Copolymerization involving both functionalities: It is also conceivable to have a terpolymerization system where the oxirane ring reacts with one type of monomer while the furan ring reacts with another.

Copolymerization with Acrylic Monomers: Acrylic monomers are a versatile class of comonomers. The copolymerization of acrylic acid and acrylamide (B121943) with metal acrylate (B77674) complexes has been explored to create self-healing metallopolymers. nih.gov While direct copolymerization of this compound with acrylic monomers through a single mechanism is not straightforward due to their different polymerization chemistries, a two-step process is possible. First, the ring-opening polymerization of the furan-epoxide could be performed, followed by the functionalization of the pendant furan groups to enable subsequent copolymerization with acrylics. Alternatively, the furan ring could first undergo a Diels-Alder reaction with an acrylic-functionalized dienophile, followed by polymerization of the acrylic group. The copolymerization of traditional acrylic monomers with thiols proceeds via a mixed step-chain growth mechanism. nih.gov

Mechanistic Aspects of Polymerization Initiation, Propagation, and Termination

The polymerization of this compound, whether through its oxirane or furan moiety, follows the fundamental steps of initiation, propagation, and termination.

Initiation:

Ring-Opening Polymerization: In CROP, initiation occurs by the formation of a cationic species, typically through the protonation of the oxirane oxygen by a Brønsted acid or coordination with a Lewis acid. mdpi.com In AROP, a nucleophile attacks one of the oxirane carbons. youtube.com

Diels-Alder Polymerization: The Diels-Alder reaction itself is a concerted pericyclic reaction and does not involve a traditional initiation step with an initiator molecule. nih.gov However, in the context of forming a polymer, the reaction between the first pair of furan and dienophile monomers can be considered the "initiation" of the polymer chain growth.

Propagation:

Ring-Opening Polymerization: In CROP, the propagation step involves the nucleophilic attack of a monomer molecule on the cationic growing chain end (an oxonium ion). mdpi.com In AROP, the anionic chain end (an alkoxide) attacks a new monomer molecule. youtube.com

Diels-Alder Polymerization: The propagation step in a step-growth Diels-Alder polymerization is the sequential cycloaddition of bifunctional furan and dienophile monomers.

Termination:

Ring-Opening Polymerization: Termination in CROP can occur through various mechanisms, including reaction with a counter-anion, chain transfer to monomer or solvent, or reaction with impurities. In living cationic polymerizations, termination is ideally absent. tu-dresden.de In AROP, termination can occur by reaction with protic impurities or specific terminating agents. In living anionic systems, the propagating centers remain active until deliberately terminated. elsevierpure.com

Diels-Alder Polymerization: In step-growth Diels-Alder polymerization, the polymerization stops when the stoichiometry of the monomers is consumed or when the reaction reaches equilibrium. The reversible nature of the Diels-Alder reaction means that depolymerization (retro-Diels-Alder) is also a key mechanistic feature, especially at elevated temperatures. nih.gov

Controlled and Living Polymerization Methodologies

Controlled and "living" polymerization techniques are powerful tools for synthesizing polymers with well-defined architectures, including controlled molecular weights, low polydispersity, and specific end-group functionalities. tdl.org

Living Ring-Opening Polymerization: Both cationic and anionic ring-opening polymerizations of epoxides can be conducted under living conditions.

Living Cationic Ring-Opening Polymerization: This has been demonstrated for monomers like 2-ethyl-2-oxazoline, where a self-assembled monolayer on a gold substrate was used to initiate a living polymerization, resulting in a polymer brush of uniform thickness. tu-dresden.de The key is to choose an initiation system that is fast and efficient and to minimize chain transfer and termination reactions.

Living Anionic Ring-Opening Polymerization: AROP of epoxides can be living, particularly when initiated with suitable initiators and conducted in aprotic solvents at low temperatures. elsevierpure.com This allows for the synthesis of block copolymers by the sequential addition of different epoxide monomers.

Controlled Polymerization involving the Furan Moiety: While the Diels-Alder reaction itself is not a chain-growth polymerization, its reversible nature can be exploited in dynamic covalent chemistry to create materials with controlled properties. The equilibrium between the forward and reverse reactions can be tuned by temperature, allowing for the formation and dissociation of polymer networks on demand. nih.gov

The application of controlled/living polymerization techniques to this compound would enable the synthesis of well-defined polyethers with pendant furan groups. These polymers could then serve as versatile platforms for further modification via the furan ring, for example, through Diels-Alder chemistry to create complex and functional macromolecular architectures.

Advanced Analytical Methodologies for Research on 2 2 Oxiranylmethyl Furan

High-Resolution Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

High-resolution spectroscopy is indispensable for the detailed structural analysis of 2-(2-Oxiranylmethyl)furan and its reaction products. These techniques allow researchers to observe the molecule at an atomic and functional group level, providing definitive evidence for its chemical structure and how it changes during reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural and stereochemical characterization of organic molecules like this compound. nih.gov Given the chiral center at the oxirane ring, advanced NMR techniques are essential to distinguish between enantiomers and diastereomers that may form during its synthesis or subsequent reactions.

One-dimensional NMR (¹H and ¹³C) provides initial structural confirmation. For instance, in related furan (B31954) derivatives, proton (¹H) NMR can reveal the presence of isomers, such as E and Z forms, by identifying distinct doublet signals for specific protons. peerj.com For this compound, characteristic signals for the furan ring protons, the methylene (B1212753) bridge protons, and the protons on the oxirane ring would be expected.

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign carbon chemical shifts definitively. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations between protons, which is invaluable for determining the relative configuration of stereoisomers. peerj.com

For unequivocal assignment of absolute and relative configurations, a powerful approach combines experimental NMR data with quantum chemical calculations, such as Density Functional Theory (DFT). nih.govnih.gov This method involves computing the theoretical NMR chemical shifts for all possible stereoisomers of a product and comparing them to the experimental data. nih.gov Statistical analyses, such as the Mean Absolute Error (MAE), help identify the correct structure by finding the best fit between calculated and observed values. nih.gov

Table 1: Application of Advanced NMR Techniques to this compound Research

| NMR Technique | Application in this compound Analysis | Key Insights |

| ¹H NMR | Identifies protons in unique chemical environments. | Confirms presence of furan, methylene, and oxirane moieties; can indicate isomeric ratios. peerj.commdpi.com |

| ¹³C NMR | Identifies unique carbon atoms in the molecule. | Confirms the carbon skeleton and presence of functional groups. peerj.commdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons and carbons. | Provides unambiguous assignment of all ¹H and ¹³C signals, confirming the molecular structure. nih.gov |

| 2D NMR (NOESY) | Identifies protons that are close in space. | Helps determine the relative stereochemistry of the molecule, particularly around the chiral oxirane ring. peerj.com |

| DFT Chemical Shift Calculation | Compares experimental NMR data with computed values for possible stereoisomers. | Allows for the definitive assignment of relative and absolute configurations. nih.govnih.gov |

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and tracking their changes during chemical reactions involving this compound. mdpi.com These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. spectroscopyonline.com

IR spectroscopy is based on the absorption of light by molecules, which induces vibrations. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. ksu.edu.sa This makes IR spectroscopy particularly sensitive to polar bonds, such as the C-O-C stretches within the furan and oxirane rings and the C-H bonds.

Raman spectroscopy is based on the inelastic scattering of light. ksu.edu.sa A vibration is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa This technique is highly sensitive to symmetric and non-polar bonds, making it ideal for observing the C=C double bonds within the furan ring. spectroscopyonline.com

During a reaction, such as the ring-opening of the epoxide on this compound, vibrational spectroscopy can provide clear evidence of the transformation. The disappearance of characteristic oxirane ring bands (e.g., C-O-C symmetric stretch) and the appearance of new bands (e.g., a broad O-H stretch from a hydroxyl group) would be readily observable in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

| Furan Ring | C-H stretch | ~3100 - 3150 | IR / Raman |

| Furan Ring | C=C stretch | ~1500 - 1600 | Raman (strong) / IR (moderate) |

| Furan Ring | Ring breathing / C-O-C stretch | ~1000 - 1250 | IR (strong) |

| Methylene (-CH₂-) | C-H stretch (asymmetric/symmetric) | ~2850 - 2960 | IR / Raman |

| Oxirane Ring | C-H stretch | ~3000 - 3050 | IR / Raman |

| Oxirane Ring | Ring breathing (symmetric C-O-C stretch) | ~1250 | IR (strong) |

| Oxirane Ring | Asymmetric C-O-C stretch | ~810 - 950 | IR (strong) |

Note: These are approximate values based on typical ranges for furan and epoxide compounds. uliege.beglobalresearchonline.net

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its derivatives. Unlike standard mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, which is critical for unambiguous identification in complex reaction mixtures. nih.gov

One of the key advantages of HRMS is its ability to perform retrospective data analysis. By acquiring high-resolution full-scan MS data, researchers can re-examine the data for non-targeted compounds without needing to re-inject the sample. nih.gov This is invaluable for identifying unexpected byproducts or reaction intermediates. For reaction monitoring, HRMS coupled with liquid chromatography (LC-HRMS) allows for the tracking of reactants, intermediates, and products over time. The high resolving power (often set at 70,000 FWHM or higher for complex matrices) ensures accurate mass assignments with errors typically below 5 ppm, which is essential for confident compound identification. nih.gov

For quantitative studies, techniques like high-resolution multiple reaction monitoring (MRMHR) can be employed. nih.gov MRMHR is a highly specific and sensitive method for quantifying target analytes, even at low concentrations, making it suitable for detailed kinetic studies of reactions involving this compound. nih.gov

Chromatographic Separation and Isolation Techniques for Complex Reaction Mixtures

The synthesis of this compound or its use in subsequent chemical reactions often results in complex mixtures containing the desired product, unreacted starting materials, byproducts, and stereoisomers. Chromatographic techniques are essential for the separation, purification, and isolation of the target compound from these mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. For the separation of the enantiomers of chiral this compound, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that can interact differently with each enantiomer. Studies on other chiral furan derivatives have shown that CSPs based on derivatized β-cyclodextrins are particularly effective in reverse-phase mode. nih.gov The selection of the mobile phase, including pH and the addition of organic modifiers, can significantly enhance separation efficiency. nih.gov For isolating larger quantities of a pure compound, semi-preparative or preparative HPLC can be used. researchgate.net

Column Chromatography over a solid stationary phase like silica (B1680970) gel is a standard and effective method for purifying reaction products on a laboratory scale. nih.govmtu.edu The separation is based on the differential adsorption of compounds to the silica gel, eluted by a solvent system of appropriate polarity. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , which is a rapid and simple method to visualize the components of a mixture. nih.govmtu.edu

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable furan derivatives. nist.gov The retention index of a compound can be used for its identification by comparing it to known standards. nist.gov

Table 3: Chromatographic Techniques for the Analysis and Purification of this compound

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application |

| Thin-Layer Chromatography (TLC) | Silica gel on aluminum plate | Hexane/Ethyl Acetate mixture | Rapid reaction monitoring and solvent system selection. mtu.edu |

| Column Chromatography | Silica gel (60-230 mesh) | Gradient of Hexane/Ethyl Acetate | Preparative isolation and purification of the target compound. nih.gov |

| Chiral HPLC | Derivatized β-cyclodextrin (e.g., Cyclobond RSP) | Acetonitrile/Water mixture | Separation of the enantiomers of this compound. nih.gov |

| Reverse-Phase HPLC | C18 or Polar-Embedded | Acetonitrile/Water with acid (e.g., formic acid) | Analysis of reaction mixtures and purification of polar furan derivatives. researchgate.netsielc.com |

| Gas Chromatography (GC) | Capillary column (e.g., DB-Wax) | Inert carrier gas (e.g., Helium) | Analysis of volatile furan derivatives; purity assessment. nist.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(2-Oxiranylmethyl)furan, and what characterization techniques are essential for confirming its structure?

Methodological Answer: Synthesis of this compound can be achieved via functionalization of the furan ring with an oxiranyl (epoxide) group. Key steps include:

- Silicon-mediated alkylation : Analogous to methods used for 2-(trimethylsilyl)methyl furans, where silyl groups stabilize intermediates during epoxide formation .

- Oxidation of allyl substituents : Controlled epoxidation of allyl-furan precursors using peracids (e.g., mCPBA) to avoid over-oxidation of the furan ring .

Q. Characterization Techniques :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and epoxide integrity (e.g., oxiranyl proton signals at δ 3.1–3.5 ppm) .

- Infrared Spectroscopy (IR) : Detection of epoxide C-O stretching (~1250 cm) and furan ring vibrations (~1500–1600 cm) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. How can researchers ensure safety when handling this compound given limited toxicity data?

Methodological Answer: Due to the lack of direct toxicity data for this compound, adopt precautionary measures based on structural analogs (e.g., furans and epoxides):

- Surrogate Data : Follow safety protocols for furan derivatives, which may share a common mechanism of action (e.g., potential genotoxicity via reactive epoxide intermediates) .

- Exposure Controls : Use fume hoods, gloves (nitrile or neoprene), and eye protection (ANSI Z87.1-compliant goggles) to minimize inhalation and dermal contact .

- First Aid : Immediate rinsing with water for eye/skin exposure and artificial respiration if inhaled, as recommended for similar epoxide-containing compounds .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the oxiranyl group’s strained ring may enhance reactivity at the methylene position .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states in epoxide ring-opening reactions) .

- Docking Studies : If investigating biological interactions, model binding affinities with enzymes (e.g., cytochrome P450 isoforms) to assess metabolic activation risks .

Q. How can kinetic studies elucidate the dimerization mechanisms of this compound derivatives under varying conditions?

Methodological Answer:

- Variable-Temperature NMR : Monitor dimerization rates in real-time to determine activation parameters (ΔH‡, ΔS‡) for [4+2] or [2+2] cycloadditions .

- Isotopic Labeling : Use O-labeled epoxides to track oxygen migration during dimerization, clarifying mechanistic pathways (e.g., electrocyclic vs. radical-mediated processes) .

- Competition Experiments : Compare reactivity with dienophiles (e.g., methyl acrylate) to assess regioselectivity and steric effects from the oxiranyl group .

Q. What strategies can resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing oxiranyl with methyl or acetyl groups) to isolate pharmacophoric motifs. For example, furan-epoxide hybrids may exhibit dual anti-inflammatory and cytotoxic effects depending on substitution patterns .

- Dose-Response Profiling : Use in vitro assays (e.g., IC determinations in cancer cell lines) to differentiate intrinsic activity from off-target effects .

- Metabolite Identification : Employ LC-MS/MS to characterize metabolic products (e.g., dihydrodiols from epoxide hydrolysis) that may contribute to observed bioactivity .

Q. How can researchers optimize the use of this compound in materials science applications, such as molecular electronics?

Methodological Answer:

- Anchoring Strategies : Functionalize the oxiranyl group with thiol (-SH) or methylthio (-SMe) moieties to enhance binding to gold electrodes, as demonstrated for furan-thiophene hybrids .

- Conductance Measurements : Use scanning tunneling microscopy (STM) break-junction techniques to evaluate single-molecule conductance, correlating structure with electronic properties .

- Stability Testing : Assess thermal/oxidative stability under operational conditions (e.g., 100–300 K) to identify degradation pathways affecting device longevity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.